Benzamide, N,N'-1,6-hexanediylbis-

Description

Contextualization within Amide Chemistry Research

Benzamide (B126), N,N'-1,6-hexanediylbis-, is a member of the bis-benzamide class, which are characterized by two benzamide moieties connected by a linker. The amide bond is a cornerstone of organic and medicinal chemistry, with approximately 25% of top-selling pharmaceuticals containing this functional group. nanobioletters.com Amides are recognized for their stability and their ability to participate in hydrogen bonding, which are crucial features for molecular recognition and binding to biological targets. smolecule.com The study of amides is a dynamic field, with ongoing research focusing on novel synthesis methods, including greener and more efficient catalytic processes, and their application in drug design and materials science. ontosight.ai

Significance and Scope of Current Research Endeavors

The significance of Benzamide, N,N'-1,6-hexanediylbis- in current research is multifaceted. Its structure, featuring two benzamide units linked by a flexible six-carbon hexanediyl chain, allows it to act as a versatile building block in the synthesis of more complex molecules and polymers. ontosight.ai The hexanediyl linker provides conformational flexibility, which can be advantageous for binding to biological targets. Research is actively exploring its potential biological activities, including antimicrobial and anticancer properties. Studies have investigated its capacity to inhibit enzymes and modulate cellular pathways involved in cell growth and apoptosis. The unique structural aspects of this compound make it a point of interest for developing new materials and potential therapeutic agents. smolecule.com

Historical Overview of Research Trajectories for the Compound

The research trajectory for Benzamide, N,N'-1,6-hexanediylbis- is situated within the broader history of benzamide and bis-benzamide research. Benzamide derivatives first gained prominence in the mid-20th century as therapeutic agents. By the 1990s, the focus expanded to bis-benzamides, which were initially explored for their ability to bind to the minor groove of DNA. A significant breakthrough in the field was the discovery that certain bis-benzamides could act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. This led to the design and synthesis of various bis-benzamide derivatives, including Benzamide, N,N'-1,6-hexanediylbis-. The incorporation of the flexible hexanediyl linker was a strategic design choice to improve properties such as membrane permeability, a limitation observed with more rigid linkers.

Chemical and Physical Properties

Molecular Structure and Formula

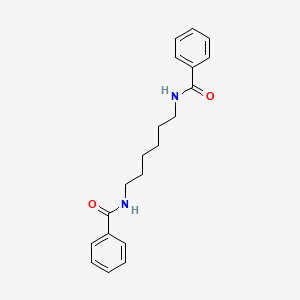

Benzamide, N,N'-1,6-hexanediylbis- is a symmetrical molecule containing two benzamide groups linked by a hexane (B92381) chain at the nitrogen atoms.

| Property | Value |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| IUPAC Name | N-(6-benzamidohexyl)benzamide |

| CAS Number | 5326-21-6 |

| Molecular Weight | 324.42 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2 smolecule.com |

| InChI Key | DYEBQBWYGSPVPH-UHFFFAOYSA-N smolecule.com |

Physical Properties

The physical characteristics of Benzamide, N,N'-1,6-hexanediylbis- are summarized in the table below.

| Property | Value | Source |

| Appearance | White solid | smolecule.com |

| Boiling Point | 606.5 °C at 760 mmHg | chemsrc.com |

| Flash Point | 214.2 °C | chemsrc.com |

| Density | 1.092 g/cm³ | chemsrc.com |

| Solubility | Limited solubility in water, soluble in various organic solvents. | smolecule.com |

Chemical Properties

Benzamide, N,N'-1,6-hexanediylbis- exhibits reactivity typical of secondary amides. The amide groups can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and 1,6-hexanediamine (B7767898). The compound is subject to oxidation by strong oxidizing agents, which can lead to the formation of the corresponding carboxylic acids. smolecule.com Conversely, reduction of the amide groups, for instance with lithium aluminum hydride, will produce the corresponding amines. smolecule.com The benzene (B151609) rings can also participate in electrophilic substitution reactions. smolecule.com

Synthesis and Manufacturing

Common Synthetic Routes

The most prevalent laboratory synthesis of Benzamide, N,N'-1,6-hexanediylbis- involves the Schotten-Baumann reaction. This method utilizes the reaction of 1,6-hexanediamine with two equivalents of benzoyl chloride. smolecule.com The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct formed during the amidation process. Another approach is the direct amidation of benzoic acid with 1,6-hexanediamine, which usually requires high temperatures to drive off the water formed. smolecule.com

Industrial-Scale Manufacturing Processes

On an industrial scale, the synthesis of Benzamide, N,N'-1,6-hexanediylbis- generally mirrors the laboratory-based Schotten-Baumann reaction but is adapted for larger volumes. This often involves the use of large-scale reactors and may employ continuous flow systems to enhance efficiency and maintain consistent quality. Careful control of reaction parameters such as temperature, pressure, and reactant addition rates is crucial to optimize the yield and purity of the final product.

Purification and Characterization Techniques

Following synthesis, Benzamide, N,N'-1,6-hexanediylbis- is typically purified by recrystallization from a suitable solvent. This process removes unreacted starting materials and byproducts. The purity and identity of the synthesized compound are then confirmed using a variety of analytical techniques. Melting point determination is a fundamental method to assess purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation and confirmation. researchgate.net

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential tools for the structural confirmation of Benzamide, N,N'-1,6-hexanediylbis-. In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the two benzene rings, the protons of the methylene (B1212753) groups in the hexanediyl chain, and the N-H protons of the amide groups. rsc.org The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the amide groups, the various carbons of the benzene rings, and the carbons of the aliphatic linker. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in Benzamide, N,N'-1,6-hexanediylbis-. The IR spectrum would characteristically show a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Another significant feature is the N-H stretching vibration of the secondary amide, which appears as a sharp band around 3300 cm⁻¹. researchgate.net Bending vibrations of the N-H group are also observable.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of Benzamide, N,N'-1,6-hexanediylbis-. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 324.42. smolecule.com Common fragmentation patterns for this compound would likely involve cleavage of the amide bonds and fragmentation of the hexanediyl linker.

Applications in Research

Use as a Chemical Intermediate

Benzamide, N,N'-1,6-hexanediylbis- serves as a valuable chemical intermediate in organic synthesis. The presence of two reactive amide groups allows it to be a precursor for the synthesis of more complex molecules, including various derivatives with modified linkers or substituted benzoyl groups. ontosight.ai For instance, the amine-substituted derivative, N,N'-1,6-Hexanediylbis[2-aminobenzamide], is used as an intermediate in pharmaceutical synthesis.

Role in Materials Science

In the field of materials science, Benzamide, N,N'-1,6-hexanediylbis- is utilized as a monomer in the production of polyamides and other polymers. ontosight.ai The bifunctional nature of the molecule allows it to participate in polymerization reactions, leading to the formation of long-chain polymers with specific properties influenced by the benzamide and hexanediyl moieties. These polymers can have applications in various industrial products.

Potential Biological and Pharmacological Activities

There is significant research interest in the biological and pharmacological activities of Benzamide, N,N'-1,6-hexanediylbis- and its derivatives. Studies have indicated its potential as an antimicrobial and anticancer agent. The proposed mechanism for its anticancer activity involves the inhibition of enzymes crucial for DNA replication and repair, and the modulation of signaling pathways that lead to apoptosis (programmed cell death). Furthermore, some benzamide derivatives have shown larvicidal and fungicidal activities. nih.gov

Recent Developments

Innovations in Synthesis and Application

Recent research continues to explore more efficient and environmentally friendly methods for the synthesis of benzamides, including the use of novel catalysts and ultrasonic irradiation to improve reaction rates and yields. researchgate.net Innovations in the application of Benzamide, N,N'-1,6-hexanediylbis- and its derivatives are focused on expanding their utility in medicine and materials science. This includes the design of new compounds with enhanced biological activity and improved pharmacokinetic properties.

Emerging Research Trends

An emerging trend in the research of bis-benzamides is the fine-tuning of their structures to achieve selective targeting of specific biological molecules. For example, modifications to the linker and the benzamide rings can influence the compound's binding affinity and specificity for different enzymes or receptors. There is also a growing interest in understanding the structure-activity relationships of these compounds to guide the rational design of new derivatives with desired properties. uni.lu

Future Outlook

The future of research on Benzamide, N,N'-1,6-hexanediylbis- and related compounds appears promising. Continued exploration of its synthesis and properties will likely lead to new applications in various scientific and industrial fields. Further investigation into its biological activities could pave the way for the development of new therapeutic agents. ontosight.ai The versatility of the bis-benzamide scaffold ensures that it will remain a subject of interest for chemists and pharmacologists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-benzamidohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19(17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(24)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBQBWYGSPVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075436 | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-21-6 | |

| Record name | N,N′-1,6-Hexanediylbis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,6-Hexanediylbisbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Sustainable Chemistry Principles in Benzamide (B126), N,N'-1,6-hexanediylbis- Synthesis

The traditional synthesis of Benzamide, N,N'-1,6-hexanediylbis- typically involves the reaction of hexamethylenediamine (B150038) with benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. While effective, this method often utilizes volatile and hazardous organic solvents. The growing emphasis on sustainable chemistry has spurred research into greener alternatives that minimize environmental impact and enhance safety. This includes the exploration of green solvents and energy-efficient protocols to align the synthesis of this important compound with the principles of green chemistry.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. For the synthesis of Benzamide, N,N'-1,6-hexanediylbis-, several classes of green solvents present viable alternatives to conventional options.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the reactants, hexamethylenediamine and benzoyl chloride, have limited water solubility, the use of phase-transfer catalysts or micellar catalysis, employing surfactants like N-polyoxyalkyl glucosamine, can facilitate the reaction in an aqueous medium. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, offer another promising avenue. These solvents are biodegradable, have low vapor pressure, and can be tailored to dissolve a wide range of reactants. Bio-derived solvents, such as ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are produced from renewable feedstocks and are less toxic than many petroleum-based solvents. Ionic liquids, with their low volatility and high thermal stability, also represent a potential green solvent system for this synthesis, and their recyclability can significantly reduce waste.

| Solvent Type | Example | Potential Advantages in Benzamide, N,N'-1,6-hexanediylbis- Synthesis | Considerations |

|---|---|---|---|

| Traditional | Pyridine, Toluene | Good solubility for reactants. | Toxic, volatile, environmental and health hazards. |

| Aqueous | Water | Non-toxic, non-flammable, abundant, and environmentally benign. | Low solubility of reactants may require phase-transfer catalysts or micellar systems. |

| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea | Biodegradable, low vapor pressure, tunable properties. | Viscosity can be high; reactant solubility needs to be assessed. |

| Bio-solvents | Ethyl Lactate, 2-MeTHF | Derived from renewable resources, lower toxicity. | May have different reactivity profiles compared to traditional solvents. |

| Ionic Liquids | e.g., N-butylimidazole based | Low volatility, high thermal stability, potential for catalyst recycling. | Higher cost, potential toxicity of some ionic liquids needs to be considered. |

Beyond solvent choice, the energy input required for a chemical reaction is a key consideration for sustainability. Conventional heating methods often lead to long reaction times and inefficient energy transfer. Modern techniques such as microwave irradiation and ultrasound assistance offer significant improvements by providing direct and localized heating, leading to faster reactions and reduced energy consumption.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly coupling with the molecules of the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times from hours to minutes. For the synthesis of amides, microwave irradiation has been shown to be highly effective, even in the absence of a solvent. A solvent-free, microwave-assisted approach for the synthesis of Benzamide, N,N'-1,6-hexanediylbis- from hexamethylenediamine and benzoyl chloride could significantly reduce both energy consumption and the use of hazardous solvents.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. This method has been successfully applied to various condensation reactions, often at ambient temperature and pressure, leading to high yields in short reaction times. The use of ultrasound could facilitate the synthesis of Benzamide, N,N'-1,6-hexanediylbis- with minimal energy input and potentially in greener solvents like water-ethanol mixtures.

| Protocol | Typical Reaction Time | Energy Input | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours | High | Established and widely understood. |

| Microwave-Assisted | Minutes | Low to Moderate | Rapid heating, shorter reaction times, potential for solvent-free reactions. |

| Ultrasound-Assisted | Minutes to Hours | Low | Enhanced reaction rates at lower temperatures, improved mass transfer. |

The adoption of green solvents and energy-efficient protocols holds significant promise for the sustainable production of Benzamide, N,N'-1,6-hexanediylbis-. While specific research on this compound is emerging, the successful application of these principles to analogous amide syntheses provides a strong foundation for future development.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure of Benzamide (B126), N,N'-1,6-hexanediylbis- in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a preliminary understanding of the molecule's structure. The ¹H NMR spectrum typically displays characteristic signals for the aromatic protons of the benzoyl groups and the methylene (B1212753) protons of the hexanediyl linker. Similarly, the ¹³C NMR spectrum reveals distinct resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the linker.

Publicly available spectral data from databases such as SpectraBase confirm the presence of both ¹H and ¹³C NMR spectra for N,N'-hexamethylenebisbenzamide. spectrabase.com The Biological Magnetic Resonance Bank (BMRB) also indicates the availability of 2D NMR data, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), which are instrumental in establishing the precise connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons in the hexamethylene chain and within the aromatic rings. HMBC, on the other hand, maps long-range couplings between protons and carbons, confirming the connection between the benzoyl groups and the hexamethylene linker via the amide bond.

Table 1: Representative ¹H NMR Spectral Data for Benzamide, N,N'-1,6-hexanediylbis-

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.8 | Multiplet | Aromatic Protons (ortho to C=O) |

| ~ 7.5 | Multiplet | Aromatic Protons (meta, para to C=O) |

| ~ 3.4 | Multiplet | -CH₂- (adjacent to NH) |

| ~ 1.6 | Multiplet | -CH₂- (beta to NH) |

| ~ 1.4 | Multiplet | -CH₂- (gamma to NH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is based on typical values for similar structures.

Table 2: Representative ¹³C NMR Spectral Data for Benzamide, N,N'-1,6-hexanediylbis-

| Chemical Shift (ppm) | Assignment |

| ~ 167 | Carbonyl Carbon (C=O) |

| ~ 134 | Aromatic Carbon (quaternary, attached to C=O) |

| ~ 131 | Aromatic Carbon (para to C=O) |

| ~ 128 | Aromatic Carbon (meta to C=O) |

| ~ 127 | Aromatic Carbon (ortho to C=O) |

| ~ 40 | Methylene Carbon (-CH₂- adjacent to NH) |

| ~ 30 | Methylene Carbon (-CH₂- beta to NH) |

| ~ 26 | Methylene Carbon (-CH₂- gamma to NH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is based on typical values for similar structures.

Conformational Dynamics and Relaxation Studies

The hexamethylene linker in Benzamide, N,N'-1,6-hexanediylbis- imparts significant conformational flexibility. Molecular dynamics simulations of similar bis-benzamides with alkyl linkers suggest that the chain can adopt various conformations, including helical structures in aqueous environments. Understanding these dynamics is crucial as the spatial relationship between the two benzamide groups can influence the molecule's interaction with biological targets or its packing in the solid state.

Comprehensive Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its functional groups, bond strengths, and molecular symmetry.

Detailed Band Assignment and Functional Group Probing

The FTIR and Raman spectra of Benzamide, N,N'-1,6-hexanediylbis- are expected to show characteristic bands corresponding to the vibrations of the amide group, the aromatic rings, and the aliphatic chain. SpectraBase confirms the availability of both FTIR and Raman spectra for this compound. spectrabase.com

Key vibrational modes include:

Amide Bands: The amide group gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is typically observed around 1630-1680 cm⁻¹ and is sensitive to hydrogen bonding. researchgate.net The Amide II band (a combination of N-H in-plane bending and C-N stretching) appears around 1520-1570 cm⁻¹. The N-H stretching vibration is found at higher wavenumbers, typically in the range of 3200-3400 cm⁻¹. nih.gov

Aromatic C-H and C=C Vibrations: The benzoyl groups will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The hexamethylene linker will show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range, as well as bending (scissoring and rocking) vibrations at lower wavenumbers.

A detailed assignment of these bands, often aided by computational methods like Density Functional Theory (DFT) calculations on similar molecules, allows for a thorough probing of the functional groups within the molecule. esisresearch.orgindexcopernicus.com

Table 3: Expected Key Vibrational Bands for Benzamide, N,N'-1,6-hexanediylbis-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic |

| ~ 1640 | C=O Stretch (Amide I) | Amide |

| ~ 1540 | N-H Bend, C-N Stretch (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic |

| ~ 1465 | C-H Bend (Scissoring) | Aliphatic |

Note: These are expected positions and can be influenced by the physical state of the sample and intermolecular interactions.

Conformational and Intermolecular Interaction Analysis via Vibrational Modes

The positions and shapes of vibrational bands, particularly those involving the amide group, are highly sensitive to the local environment. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is expected. This interaction typically leads to a red-shift (lowering of frequency) of the N-H and C=O stretching bands and a blue-shift (heightening of frequency) of the N-H bending modes compared to the gas phase or a non-polar solution. hmdb.ca

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. nih.gov

Although a specific crystal structure for Benzamide, N,N'-1,6-hexanediylbis- is not publicly documented, studies on related long-chain aliphatic amides and other benzamide derivatives provide a framework for what such an analysis would reveal. nih.govmdpi.comresearchgate.net An X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles.

Of particular interest would be the conformation of the hexamethylene linker in the solid state. The flexibility of this chain could allow for various packing arrangements, potentially leading to polymorphism. The crystal structure would also definitively show the intermolecular hydrogen bonding network, confirming the interactions inferred from vibrational spectroscopy. The relative orientation of the two benzoyl groups, dictated by the conformation of the linker, would be precisely determined. This information is critical for understanding the structure-property relationships of this compound, including its physical properties and its potential interactions in a biological context. Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, identify different crystalline phases, and assess sample purity.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For Benzamide, N,N'-1,6-hexanediylbis-, no single-crystal structure has been reported in the surveyed scientific literature. However, analysis of analogous structures containing a flexible hexanediyl linker can provide insights. For instance, the crystal structure of a C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative featuring a 1,6-hexylene spacer has been determined. mdpi.com In such structures, the flexible alkyl chain often adopts a conformation that maximizes packing efficiency and satisfies intermolecular interactions. Studies on other long-chain bis-functionalized alkanes, like 1,6-bis(diphenylarsino)hexane, show the hexyl chain can exist in a fully extended, anti-periplanar conformation, often centered around a crystallographic inversion center. nih.gov

A hypothetical crystal structure of Benzamide, N,N'-1,6-hexanediylbis- would be stabilized by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl O acceptor of adjacent molecules, a common and strong interaction in benzamide derivatives. acs.org The flexible hexanediyl linker would likely adopt a low-energy, extended conformation to accommodate these interactions, leading to the formation of hydrogen-bonded sheets or chains.

Interactive Table 1: Representative Crystallographic Data for an Analogous Compound with a 1,6-Hexylene Spacer

While data for Benzamide, N,N'-1,6-hexanediylbis- is unavailable, the following table presents crystallographic data for a C2-symmetrical bis-compound linked by a 1,6-hexylene spacer to illustrate the type of information obtained from SC-XRD analysis. mdpi.com

| Parameter | Value |

| Empirical Formula | C38H34N2O6 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8718(3) |

| b (Å) | 9.9248(4) |

| c (Å) | 18.7303(7) |

| α (°) | 99.439(2) |

| β (°) | 91.196(2) |

| γ (°) | 102.324(2) |

| Volume (ų) | 1582.02(10) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction for Polymorphism and Phase Behavior

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to significant variations in physical properties like solubility, stability, and melting point.

No PXRD data for Benzamide, N,N'-1,6-hexanediylbis- has been published. The study of polymorphism is, however, highly relevant for benzamides. The parent compound, Benzamide, is known to exist in at least four different polymorphic forms, two of which have been characterized from powder diffraction data due to difficulties in growing suitable single crystals. acs.org The ability of the benzamide functional group to form different hydrogen-bonding motifs, such as dimers or catemeric tapes, is a key factor in its polymorphic behavior. acs.org

For Benzamide, N,N'-1,6-hexanediylbis-, the presence of two benzamide groups connected by a flexible linker introduces additional conformational possibilities, increasing the likelihood of polymorphism. PXRD would be the primary tool to screen for different polymorphs that might arise from varying crystallization conditions (e.g., different solvents, temperatures, or cooling rates). Each polymorph would produce a unique diffraction pattern, serving as a fingerprint for that specific crystalline phase.

Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution and Tandem Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the elemental formula of an ion, serving as a definitive confirmation of a compound's chemical identity. For Benzamide, N,N'-1,6-hexanediylbis-, the exact mass is a critical parameter for its characterization.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This process provides direct evidence of the molecule's connectivity and helps to piece its structure together.

Interactive Table 2: Computed High-Resolution Mass Data for Benzamide, N,N'-1,6-hexanediylbis-

This table shows the theoretical exact mass values for different ions of Benzamide, N,N'-1,6-hexanediylbis- (C₂₀H₂₄N₂O₂), which would be compared against experimental HRMS data for confirmation. nih.gov

| Ion Formula | Adduct | Calculated Mass-to-Charge (m/z) |

| [C₂₀H₂₅N₂O₂]⁺ | [M+H]⁺ | 325.19105 |

| [C₂₀H₂₄N₂NaO₂]⁺ | [M+Na]⁺ | 347.17300 |

| [C₂₀H₂₃N₂O₂]⁻ | [M-H]⁻ | 323.17651 |

Fragmentation Pathway Analysis for Structural Insights

The fragmentation patterns observed in tandem mass spectrometry are governed by the chemical structure of the molecule, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable fragment ions. The analysis of these pathways is crucial for structural elucidation.

For Benzamide, N,N'-1,6-hexanediylbis-, no specific fragmentation studies have been published. However, the fragmentation behavior can be predicted based on the known patterns of amides and similar structures. researchgate.netrsc.org The most common fragmentation pathway for amides involves the cleavage of the amide (N-CO) bond. rsc.org

For the [M+H]⁺ ion of Benzamide, N,N'-1,6-hexanediylbis-, the following fragmentation pathways are expected:

Amide Bond Cleavage: The primary cleavage would likely occur at one of the C-N amide bonds, leading to the formation of a stable benzoyl cation at m/z 105 and a corresponding protonated amino-amide fragment.

Alkyl Chain Fragmentation: Subsequent fragmentation could involve the cleavage of the hexanediyl linker. This can occur via charge-remote fragmentation or by cleavage alpha to the remaining amide nitrogen.

Sequential Losses: A sequential loss of both benzoyl groups is also a plausible pathway. The initial loss of a benzoyl radical or benzamide molecule would be followed by fragmentation of the remaining structure.

These predicted pathways are consistent with fragmentation studies of other bis-amide-like molecules, which show characteristic cleavages related to the amide functionalities and the linking chain. nih.gov

Interactive Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of Benzamide, N,N'-1,6-hexanediylbis-

This table summarizes the likely major fragment ions that would be observed in a tandem MS experiment, based on established fragmentation rules for amides.

| m/z (Nominal Mass) | Proposed Ion Structure | Fragmentation Pathway |

| 105 | [C₆H₅CO]⁺ | Cleavage of the N-CO amide bond |

| 122 | [C₆H₅CONH₃]⁺ | Cleavage of the alkyl chain adjacent to the amide nitrogen |

| 220 | [M - C₆H₅CO]⁺ | Loss of a benzoyl radical from the molecular ion |

| 203 | [M - C₆H₅CONH₂]⁺ | Loss of a neutral benzamide molecule |

Theoretical and Computational Chemistry of Benzamide, N,n 1,6 Hexanediylbis

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of Benzamide (B126), N,N'-1,6-hexanediylbis- that arise from its electronic configuration. These methods model the behavior of electrons within the molecule to predict its structure, stability, and various spectroscopic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide valuable information about the ground and excited electronic states. sci-hub.se

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sci-hub.seresearchgate.net

Table 1: Representative DFT Calculated Electronic Properties of Benzamide Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide | -6.440 | -1.060 | 5.380 |

| N,N-diphenethyl benzamide | -6.220 | -0.770 | 5.450 |

| N,N-dihexyl benzamide | -6.210 | -0.720 | 5.490 |

Data is illustrative and based on studies of related benzamide derivatives. sci-hub.se

These calculations can also predict electronic transitions, which are fundamental to understanding the UV-visible absorption spectra of the molecule.

The conformational landscape of a flexible molecule like Benzamide, N,N'-1,6-hexanediylbis- is vast. Ab initio and semi-empirical methods are employed to explore this landscape and identify the most stable conformers. Ab initio methods, while computationally intensive, provide highly accurate results, whereas semi-empirical methods offer a faster, albeit less precise, alternative for larger systems.

For secondary amides, theoretical calculations have been used to predict conformational preferences. nih.gov The hexanediyl linker in Benzamide, N,N'-1,6-hexanediylbis- introduces significant flexibility, allowing for a multitude of possible conformations. These can range from fully extended, linear shapes to more compact, folded structures. The relative energies of these conformers are determined by a delicate balance of intramolecular forces, including van der Waals interactions and potential hydrogen bonding between the two benzamide moieties. Computational studies on similar long-chain alkanes and their derivatives show that the energy differences between various conformers can be subtle, often within a few kcal/mol.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.

The behavior of Benzamide, N,N'-1,6-hexanediylbis- in a solvent is crucial for many of its applications. MD simulations can explicitly model the solvent molecules, providing a detailed picture of solvation dynamics and intermolecular interactions. It has been suggested through molecular dynamics simulations that in an aqueous environment, the hexanediyl chain of Benzamide, N,N'-1,6-hexanediylbis- can adopt a helical conformation. rsc.org This conformation would shield the amide groups from premature hydrolysis. rsc.org

The interactions between the solute and solvent molecules are a combination of electrostatic interactions (including hydrogen bonding) and van der Waals forces. The benzamide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), allowing for strong interactions with protic solvents like water. The benzene (B151609) rings can engage in π-stacking interactions with other aromatic systems and hydrophobic interactions with nonpolar parts of the solvent or other solute molecules. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Computational Prediction of Reactivity, Reaction Pathways, and Catalyst Design

Computational methods are increasingly used to predict the reactivity of molecules and to design novel catalysts. For Benzamide, N,N'-1,6-hexanediylbis-, these approaches can provide insights into its chemical behavior and potential applications.

DFT-based reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated to predict the reactive sites of the molecule. nih.gov These descriptors help in understanding how the molecule will interact with other reagents. For example, the Fukui function can be used to identify the atoms most susceptible to nucleophilic or electrophilic attack.

Furthermore, computational chemistry can be employed to model potential reaction pathways, such as hydrolysis of the amide bonds or reactions at the aromatic rings. By calculating the energy profiles of these pathways, including the transition states, researchers can predict the feasibility and kinetics of different reactions.

In the context of catalyst design, Benzamide, N,N'-1,6-hexanediylbis- and similar bis-amide structures can act as ligands for metal catalysts. rsc.org Computational modeling can be used to design and optimize these catalysts by predicting the geometry of the metal-ligand complex, its stability, and its catalytic activity for specific reactions. This in silico approach can significantly accelerate the discovery of new and efficient catalytic systems.

Transition State Characterization and Activation Energy Determination

The synthesis of Benzamide, N,N'-1,6-hexanediylbis- is typically achieved via the Schotten-Baumann reaction, involving the acylation of 1,6-hexanediamine (B7767898) with benzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. Computational chemistry, particularly methods based on transition state theory, can be used to model this process in detail. wikipedia.org

Transition state theory (TST) posits that for a reaction to occur, reactants must pass through a high-energy state known as the transition state or activated complex. wikipedia.orglibretexts.org The energy required to reach this state from the reactants is the activation energy (Ea or ΔG‡), a critical determinant of the reaction rate. wikipedia.org

For the synthesis of Benzamide, N,N'-1,6-hexanediylbis-, the reaction occurs in two main stages: the formation of the mono-acylated intermediate, N-(6-aminohexyl)benzamide, followed by the second acylation to yield the final product. Each stage involves the nucleophilic attack of an amine group on the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide bond and eliminate hydrochloric acid.

Computational Approach: A theoretical study would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of the reaction. Researchers would:

Optimize the geometries of the reactants (1,6-hexanediamine and benzoyl chloride), the transition state, and the products.

Characterize the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the peak of the energy barrier between reactants and products. researchgate.net

Calculate the activation energy by determining the energy difference between the transition state and the initial reactants. This calculation can be refined by including solvent effects, often modeled using a polarizable continuum model (PCM), to simulate reaction conditions more accurately. nih.gov

Studies on similar base-catalyzed amide hydrolysis reactions show that the calculated free energy barriers are often in good agreement with experimental data. nih.gov For the formation of Benzamide, N,N'-1,6-hexanediylbis-, a computational analysis would likely reveal two distinct activation energies, one for each acylation step. It is plausible that the activation energy for the second step would differ from the first due to the electronic influence of the newly formed benzamide group on the remaining primary amine.

Illustrative Data: While specific experimental or calculated values for Benzamide, N,N'-1,6-hexanediylbis- are not readily available, a hypothetical study could yield data similar to that shown in the table below. Such a table would compare activation energies calculated using different DFT functionals and basis sets, providing a range of theoretical predictions.

Table 1: Hypothetical Calculated Activation Energies for the Synthesis of Benzamide, N,N'-1,6-hexanediylbis-

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| First Acylation | B3LYP | 6-31G(d,p) | PCM (Pyridine) | 15.2 |

| M06-2X | 6-311+G(d,p) | PCM (Pyridine) | 16.5 | |

| Second Acylation | B3LYP | 6-31G(d,p) | PCM (Pyridine) | 15.8 |

| M06-2X | 6-311+G(d,p) | PCM (Pyridine) | 17.1 |

Rational Design of Synthetic Methodologies

Rational design utilizes computational modeling to predict how changes in molecular structure or reaction conditions will affect the outcome of a synthesis, thereby guiding experimental work more efficiently. escholarship.org This approach aims to optimize reaction yields, minimize byproducts, and explore novel synthetic pathways.

For Benzamide, N,N'-1,6-hexanediylbis-, computational methods can be applied to several aspects of its synthesis:

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Theoretical models can simulate the reaction in various solvents to predict their influence on the stability of reactants, transition states, and products, helping to identify the most suitable medium for the synthesis.

Substituent Effects: Rational design can be used to predict how modifying the benzoyl chloride (e.g., with electron-donating or electron-withdrawing groups on the benzene ring) or the diamine linker would affect the reaction kinetics and the properties of the final molecule. For instance, studies on other polymers have shown that modulating the length of an alkyl chain can impact material properties. escholarship.org A similar approach could be used to investigate how changing the hexanediyl linker to a different length (e.g., butanediyl or octanediyl) would influence the molecule's conformational flexibility and potential interactions.

Exploring Alternative Pathways: While the acylation of a diamine is the most direct route, computational chemistry could explore alternative, potentially more efficient syntheses. This could involve screening different starting materials or catalytic systems under transition-metal-free conditions, an area of growing interest. researchgate.net

Illustrative Data: A rational design study might generate data to guide the optimization of reaction conditions. The following table illustrates how computational predictions could be compared against experimental outcomes to validate the theoretical model.

Table 2: Hypothetical Comparison of Predicted and Experimental Yields for Benzamide, N,N'-1,6-hexanediylbis- Synthesis under Various Conditions

| Base | Solvent | Predicted Relative Rate (vs. Condition 1) | Predicted Yield (%) | Experimental Yield (%) |

| Pyridine (B92270) | Dichloromethane | 1.00 | 85 | 82 |

| Triethylamine (B128534) | Dichloromethane | 1.15 | 92 | 90 |

| Pyridine | Tetrahydrofuran | 0.85 | 78 | 75 |

| Triethylamine | Tetrahydrofuran | 0.98 | 84 | 83 |

By leveraging these theoretical and computational approaches, chemists can gain a deeper, molecular-level understanding of the synthesis of Benzamide, N,N'-1,6-hexanediylbis-, leading to more controlled, efficient, and innovative synthetic strategies.

Applications in Advanced Materials Science

Benzamide (B126), N,N'-1,6-hexanediylbis- as a Building Block in Polymer Synthesis

The bifunctional nature of Benzamide, N,N'-1,6-hexanediylbis- allows it to serve as a fundamental building block in the synthesis of various polymers. It can act as a monomer in condensation polymerization and as a crosslinking agent, leading to the formation of both linear and network polymers.

Benzamide, N,N'-1,6-hexanediylbis- can be reacted with dicarboxylic acids to form polyamides. These polymerization reactions typically require high temperatures and the removal of a small molecule, such as water, to proceed. The resulting polyamides often exhibit desirable thermal and mechanical properties, which can be attributed to the presence of the rigid benzamide units and the flexible hexamethylene spacers within the polymer chain. The specific properties of the polyamide can be fine-tuned by selecting different dicarboxylic acid co-monomers.

Table 1: Examples of Polyamides Synthesized from Benzamide, N,N'-1,6-hexanediylbis-

| Co-monomer | Resulting Polymer Characteristics |

|---|---|

| Terephthalic acid | High thermal stability, enhanced mechanical strength |

The presence of two reactive N-H bonds in the Benzamide, N,N'-1,6-hexanediylbis- molecule allows it to function as a crosslinking agent. In this capacity, it can react with other polymers, such as epoxy resins, to form a three-dimensional network structure. This crosslinking process significantly enhances the material's properties, including its thermal stability, chemical resistance, and mechanical toughness. The extent of these enhancements is directly related to the density of the crosslinks formed.

Functional Polymers Incorporating Benzamide, N,N'-1,6-hexanediylbis- Moieties

By incorporating Benzamide, N,N'-1,6-hexanediylbis- into polymer structures, materials with specific, tailored functionalities can be designed. The interplay between the rigid aromatic components and the flexible aliphatic chain of the molecule is crucial in determining the final properties of the polymer.

The properties of polymers containing Benzamide, N,N'-1,6-hexanediylbis- can be precisely controlled through strategic monomer selection and polymer architecture design. For instance, the introduction of bulky side groups can improve the solubility and processability of the polymer. Similarly, varying the length and flexibility of the co-monomer can be used to adjust the glass transition temperature and mechanical properties of the final material.

A distinct correlation exists between the molecular structure of polymers derived from Benzamide, N,N'-1,6-hexanediylbis- and their macroscopic properties. The rigid benzamide units contribute to high thermal stability and mechanical strength through strong intermolecular hydrogen bonds. In contrast, the flexible hexamethylene spacer provides a degree of elasticity and influences the polymer's crystallinity. Research has demonstrated that a higher concentration of Benzamide, N,N'-1,6-hexanediylbis- in a copolymer generally leads to increased stiffness and thermal resistance.

Table 2: Structure-Property Relationships in Benzamide, N,N'-1,6-hexanediylbis- based Polymers

| Structural Feature | Impact on Material Properties |

|---|---|

| Increased content of benzamide units | Higher thermal stability and rigidity |

| Use of long, flexible co-monomers | Greater flexibility and lower glass transition temperature |

Surface Modification and Coating Applications

Benzamide, N,N'-1,6-hexanediylbis- and its derivatives are also utilized in the field of surface modification and for creating high-performance coatings. The polar nature of the benzamide groups promotes strong adhesion to a variety of substrates. When integrated into coating formulations, these molecules can significantly improve the durability, chemical resistance, and thermal stability of the coating. For example, coatings containing Benzamide, N,N'-1,6-hexanediylbis- can provide effective protection against corrosion and abrasion for metal and plastic surfaces.

Integration into Functional Coatings and Thin Films

The integration of specific chemical moieties into polymer backbones is a common strategy to impart desired functionalities to coatings and thin films. Benzamide, N,N'-1,6-hexanediylbis-, with its two benzamide groups connected by a flexible hexamethylene linker, possesses structural features that could be theoretically advantageous in the formulation of functional polymer coatings.

The aromatic rings within the benzamide groups can contribute to the thermal stability and mechanical strength of a polymer matrix. mdpi.com Polyamides containing aromatic structures are known for their high performance, including excellent thermal and chemical resistance. mdpi.comresearchgate.net The incorporation of such rigid structures can enhance the durability of coatings, making them more resistant to environmental degradation.

Furthermore, the amide linkages are capable of forming strong hydrogen bonds. mdpi.com These intermolecular interactions can lead to a more ordered and densely packed polymer structure in thin films, potentially improving barrier properties against moisture and gases. The flexible hexanediyl spacer could provide a degree of processability and prevent the extreme rigidity and insolubility often associated with wholly aromatic polyamides. mdpi.com

Research on related poly(ester amide) resins has shown that the incorporation of aromatic amide structures can improve the physico-mechanical properties and chemical resistance of coatings. whiterose.ac.uk While direct studies on Benzamide, N,N'-1,6-hexanediylbis- are lacking, it is plausible that its use as a monomer or an additive in coating formulations could yield similar enhancements.

Table 1: Potential Effects of Benzamide, N,N'-1,6-hexanediylbis- Incorporation in Coatings

| Property | Potential Effect | Underlying Structural Feature |

| Thermal Stability | Increased | Aromatic Rings |

| Mechanical Strength | Increased | Aromatic Rings, Intermolecular Hydrogen Bonding |

| Barrier Properties | Improved | Hydrogen Bonding, Ordered Structure |

| Chemical Resistance | Enhanced | Stable Aromatic and Amide Groups |

| Flexibility/Processability | Maintained or Improved | Flexible Hexamethylene Linker |

Adhesion and Interfacial Phenomena Studies

Adhesion is a critical factor for the performance of coatings and multilayered materials. Adhesion promoters are often employed to enhance the interfacial bonding between a substrate and a coating or between different layers within a composite material. specialchem.com The chemical structure of Benzamide, N,N'-1,6-hexanediylbis- suggests it could function as an effective adhesion promoter or a component in adhesive formulations.

The two amide groups are polar and capable of forming hydrogen bonds with various surfaces, such as those containing hydroxyl or carboxyl groups, which are common on many substrates. specialchem.com This interaction can significantly improve the interfacial adhesion. The presence of two benzamide units at either end of the hexamethylene chain allows the molecule to potentially bridge the interface between a polymer matrix and a substrate, acting as a molecular coupling agent. specialchem.com

Studies on epoxy resins have demonstrated that the incorporation of diamine functionalized elastomers can significantly improve impact-peel strength and lap shear strength, owing to improved cohesive interactions and reduced crack propagation. researchgate.net While Benzamide, N,N'-1,6-hexanediylbis- is a diamide, the principle of using molecules with dual functional groups to enhance adhesion is well-established.

The aromatic rings in the molecule can also participate in π-π stacking interactions with aromatic substrates or other aromatic components within a polymer blend, further contributing to interfacial strength. The flexible aliphatic chain could allow for better wetting and conformational adaptation at the interface, which is crucial for establishing good adhesion. specialchem.com

Table 2: Potential Mechanisms of Adhesion Promotion by Benzamide, N,N'-1,6-hexanediylbis-

| Interaction Type | Interacting Groups/Structures | Substrate/Polymer Type |

| Hydrogen Bonding | Amide groups | Surfaces with hydroxyl, carboxyl groups |

| π-π Stacking | Aromatic rings | Aromatic polymers, graphitic surfaces |

| van der Waals Forces | Entire molecule | Most surfaces |

| Mechanical Interlocking | Flexible chain conformation | Porous or rough surfaces |

Materials Characterization and Performance Evaluation in Derived Systems

Mechanical Properties of Benzamide (B126), N,N'-1,6-hexanediylbis- Derived Polymers

The mechanical properties of polymers are crucial for their application and are largely determined by their molecular structure, crystallinity, and intermolecular forces. The presence of both flexible hexamethylene chains and rigid benzamide groups in polymers derived from Benzamide, N,N'-1,6-hexanediylbis- suggests a balance of properties. The aromatic rings contribute to strength and stiffness, while the aliphatic spacer can provide toughness and flexibility. reddit.com

The tensile strength and modulus of polyamides are influenced by factors such as the density of amide groups, molecular weight, crystallinity, and the nature of the monomer units. honyplastic.com Aromatic polyamides (aramids) generally exhibit significantly higher tensile strength and modulus compared to their aliphatic counterparts due to the rigidity of the aromatic backbone and strong intermolecular π-π stacking interactions. reddit.com

Polymers incorporating Benzamide, N,N'-1,6-hexanediylbis- are expected to have mechanical properties intermediate between fully aliphatic and fully aromatic polyamides. The introduction of aromatic rings into an aliphatic polyamide backbone generally enhances tensile strength and modulus. For instance, studies on various aromatic and semi-aromatic polyamides show a wide range of tensile strengths and moduli, depending on the specific composition and processing conditions. nih.govgoogle.com For example, some aromatic polyamides can achieve tensile strengths up to 88 MPa and a modulus of elasticity up to 1.81 GPa. nih.gov In contrast, standard aliphatic polyamides like Nylon 6 exhibit a tensile strength of around 100 MPa and a modulus of elasticity of 2.95 GPa. substech.com

Table 1: Representative Tensile Properties of Various Polyamides

| Polyamide Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Polyamide 6 (PA6) | 100 | 2.95 | 60 | substech.com |

| Polyamide 66 (PA66) | 88 | 3.4 | 45 | kdfeddersen.com |

| Aromatic Polyamide (example) | 72.5 - 87.3 | 2.35 - 2.87 | 5.3 - 9.5 | nih.gov |

This table presents typical values for different classes of polyamides to illustrate the expected range for polymers containing both aliphatic and aromatic moieties.

The thermal and viscoelastic properties of polymers are critical for determining their processing window and service temperature. The glass transition temperature (Tg) and melting temperature (Tm) are key parameters. The introduction of rigid aromatic groups from the benzamide unit is expected to increase the Tg of the resulting polymers compared to purely aliphatic polyamides like Nylon 6 (Tg ~50°C). substech.comresearchgate.net This is due to the restricted chain mobility imposed by the bulky aromatic rings. researchgate.net

Table 2: Illustrative Thermal Properties of Different Polyamide Systems

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

|---|---|---|---|

| Polyamide 6 (PA6) | ~50 | 220 | substech.com |

| Polyamide 66 (PA66) | ~60 | 265 | researchgate.net |

| Aromatic Polyamide (example) | 236 - 298 | - | nih.gov |

This table provides a comparative look at the thermal properties of various polyamides, indicating the likely effect of incorporating aromatic structures.

Degradation and Stability Studies of Polymeric Materials

The long-term performance of polymeric materials is dictated by their stability under various environmental conditions, including heat, humidity, and oxidative environments.

The thermal degradation of polyamides is a complex process that can involve hydrolysis, aminolysis, and thermal scission of the polymer chains. researchgate.net For aliphatic polyamides like Nylon 6,6, thermal degradation can lead to the formation of volatile products such as carbon dioxide, water, and hydrocarbons, with evidence of random chain scission. dtic.mil The activation energy for the degradation of Nylon 6,6 has been reported to be around 43-45 kcal/mol. dtic.mil

The introduction of aromatic units, such as the benzamide group, can enhance thermal stability. Aromatic polyamides generally exhibit higher decomposition temperatures than their aliphatic counterparts. nih.gov The degradation mechanism in such hybrid polymers would likely involve the scission of the weaker bonds, potentially the C-N bond in the amide group or bonds within the aliphatic hexamethylene linker. researchgate.net The presence of aromatic rings can also lead to higher char yields upon pyrolysis, which can contribute to flame retardancy. mdpi.com

Hydrolytic Stability: Polyamides are susceptible to hydrolysis, especially at elevated temperatures and in acidic or alkaline environments. google.comgoogle.commdpi.com The amide linkage can be attacked by water, leading to chain scission and a reduction in molecular weight, which in turn deteriorates the mechanical properties. mdpi.com The rate of hydrolysis is influenced by temperature, pH, and the chemical structure of the polymer. mdpi.com The stability of polyamides against hydrolysis can be improved by incorporating stabilizers, such as polymeric aromatic carbodiimides. google.comgoogle.com For polymers derived from Benzamide, N,N'-1,6-hexanediylbis-, the presence of aromatic groups might influence the accessibility of the amide linkages to water molecules.

Oxidative Stability: Oxidative degradation occurs when polymers are exposed to oxygen, particularly at elevated temperatures or in the presence of UV radiation. This process typically involves the formation of free radicals, which can lead to chain scission, crosslinking, and the formation of carbonyl and hydroxyl groups. Hindered phenolic antioxidants are often added to polymers to improve their thermo-oxidative stability. researchgate.net The inherent structure of the polymer also plays a role; for instance, the presence of aromatic rings can sometimes confer a degree of oxidative stability. mdpi.com Encapsulation techniques have also been explored to protect sensitive components within a polymer matrix from oxidation. nih.gov

Rheological Properties and Processing Behavior of Polymer Melts/Solutions

The rheological properties of polymer melts and solutions are fundamental to understanding their processability through techniques like extrusion and injection molding. researchgate.net The viscosity of a polymer melt is highly dependent on temperature, shear rate, and molecular weight.

For polyamides, the rheology is further complicated by their tendency to absorb water, which acts as a plasticizer and can also cause hydrolytic degradation at processing temperatures, leading to a decrease in viscosity. researchgate.net Conversely, further polycondensation can occur, increasing the molecular weight and viscosity. researchgate.net Therefore, careful control of moisture content is crucial for reproducible rheological measurements and processing. researchgate.net

The incorporation of Benzamide, N,N'-1,6-hexanediylbis- into a polyamide chain would be expected to increase the melt viscosity compared to a purely aliphatic polyamide of similar molecular weight, owing to the stiffening effect of the aromatic rings and increased intermolecular interactions. The processing window would be dictated by the balance between the melting temperature and the onset of thermal degradation. The rheological behavior of such polymers can be characterized using capillary rheometry or oscillatory rheometry to determine properties like shear viscosity, storage modulus (G'), and loss modulus (G''). researchgate.netwindows.net

Molecular Interactions with Biological Macromolecules: Fundamental Studies

DNA Interaction Studies: Binding Mechanisms and Specificity

The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. For bis-benzamides, the flexible linker connecting the two benzamide (B126) moieties plays a crucial role in determining the binding mode and specificity.

Spectroscopic Probes for DNA Binding (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are invaluable tools for characterizing the binding of ligands to DNA. Ultraviolet-Visible (UV-Vis) absorption spectroscopy can reveal changes in the electronic structure of both the ligand and DNA upon complex formation. While specific UV-Vis studies on Benzamide, N,N'-1,6-hexanediylbis- are not extensively detailed in the public domain, research on related benzamide derivatives provides insights. For instance, studies on other benzamides have shown that their interaction with DNA can be monitored by observing changes in the absorption spectra. nih.gov

Fluorescence spectroscopy offers higher sensitivity. A highly radioactive derivative of a similar compound, an iodinated o-aminobenzamide, was used to compare its binding to different types of DNA. nih.gov This study demonstrated significantly higher binding to the coenzymic DNA associated with poly(ADP-ribose) polymerase compared to unfractionated calf thymus DNA, suggesting a degree of specificity in the interaction. nih.gov

Molecular Docking and Dynamics Simulations of DNA-Ligand Complexes

Protein Interaction Investigations: Binding Sites and Conformational Perturbations

The interaction of Benzamide, N,N'-1,6-hexanediylbis- with proteins is another key area of investigation. These interactions can lead to modulation of protein function, making this compound a candidate for targeting specific proteins involved in disease pathways.

Characterization of Protein-Ligand Binding Affinities (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters such as binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.govspringernature.comnih.gov In a typical ITC experiment, a solution of the ligand (in this case, Benzamide, N,N'-1,6-hexanediylbis-) would be titrated into a solution containing the target protein. The resulting heat changes are measured to generate a binding isotherm, from which the thermodynamic profile of the interaction can be derived. springernature.com While specific ITC data for the interaction of Benzamide, N,N'-1,6-hexanediylbis- with a particular protein is not publicly documented, this technique would be essential for quantifying its binding affinity and understanding the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) is another label-free technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (e.g., the target protein) is immobilized. While specific SPR studies involving Benzamide, N,N'-1,6-hexanediylbis- are not detailed in the available literature, this method would be highly suitable for determining the kinetics of its binding to a protein, including the association and dissociation rate constants.

Impact on Protein Structure and Stability via Spectroscopic Methods (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Circular Dichroism (CD) spectroscopy is a widely used method to assess the secondary and tertiary structure of proteins and to detect conformational changes upon ligand binding. nih.govspringernature.comresearchgate.netnih.gov The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and thus reflects the tertiary structure. nih.govspringernature.com A change in the CD spectrum of a protein upon addition of Benzamide, N,N'-1,6-hexanediylbis- would indicate that the binding event induces a conformational change in the protein. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about protein-ligand complexes in solution. Chemical shift perturbation experiments, for example, can identify the specific amino acid residues at the binding interface. While no specific NMR studies on Benzamide, N,N'-1,6-hexanediylbis- protein interactions are currently published, this technique holds the potential to map its binding site on a target protein with atomic precision.

Cell-Free Systems for Investigating Molecular Recognition Events

Cell-free systems offer a powerful platform for studying molecular interactions in a controlled environment, free from the complexities of a living cell. nih.gov These systems, typically derived from cell lysates, contain the necessary machinery for transcription and translation, allowing for the in vitro synthesis of target proteins. nih.gov This approach is particularly advantageous for producing proteins that may be toxic or difficult to express in live cells. nih.gov

For instance, a cell-free system could be used to synthesize a specific target protein, which can then be directly used for interaction studies with Benzamide, N,N'-1,6-hexanediylbis- using the techniques described above (e.g., ITC, SPR, CD). This would allow for a clean and direct investigation of the molecular recognition event between the compound and its protein target without interference from other cellular components. nih.gov Furthermore, cell-free systems can be adapted for high-throughput screening to identify protein targets of a given small molecule. nih.gov

Derivatization and Structural Modification for Enhanced Functionality

Synthesis of Substituted Benzamide (B126), N,N'-1,6-hexanediylbis- Analogs with Modified Linkers or Benzoyl Moieties

The fundamental approach to synthesizing analogs of Benzamide, N,N'-1,6-hexanediylbis- involves the reaction of a diamine with two equivalents of a substituted benzoyl chloride. This straightforward acylation allows for the introduction of a wide variety of functional groups onto the benzoyl rings.

For instance, the synthesis of hydroxylated analogs, such as N,N'-(Hexane-1,6-diyl)bis(2-hydroxybenzamide), is achieved by reacting 1,6-hexanediamine (B7767898) with 2-hydroxybenzoyl chloride. This particular derivative is commercially available, indicating its utility in further research or application. While specific research detailing the synthesis of a broad range of halogenated or alkoxylated derivatives of Benzamide, N,N'-1,6-hexanediylbis- is not abundant in publicly accessible literature, the synthetic route is well-established in organic chemistry. The general procedure would involve the following steps:

Preparation of Substituted Benzoyl Chlorides: The corresponding substituted benzoic acid (e.g., 4-bromobenzoic acid, 4-methoxybenzoic acid) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the acyl chloride.

Acylation of 1,6-Hexanediamine: The substituted benzoyl chloride is then added, typically in a stoichiometric amount or slight excess, to a solution of 1,6-hexanediamine in a suitable solvent and in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Modification of the 1,6-hexanediyl linker is a less commonly explored route for this specific molecule. However, principles from polymer chemistry and the synthesis of related polyamides suggest that varying the length and nature of the aliphatic diamine linker would significantly impact the flexibility and thermal properties of the resulting bis-benzamide. For example, using shorter (e.g., 1,4-butanediamine) or longer (e.g., 1,8-octanediamine) diamines would alter the distance and potential for interaction between the terminal benzoyl groups.

Introduction of Diverse Functional Groups for Specific Academic Investigations

The introduction of diverse functional groups onto the benzoyl moieties of Benzamide, N,N'-1,6-hexanediylbis- serves to probe and manipulate its chemical and physical properties for various academic studies. The choice of functional group is dictated by the intended application or the property being investigated.

Hydroxyl (-OH) and Alkoxy (-OR) Groups: The presence of hydroxyl or alkoxy groups can influence the molecule's solubility in polar solvents and its potential for hydrogen bonding. This is particularly relevant in the study of self-assembly and crystal engineering. The hydroxylated analog, N,N'-(Hexane-1,6-diyl)bis(2-hydroxybenzamide), for example, has additional hydrogen bond donor and acceptor sites compared to the parent compound.

Halogen (-F, -Cl, -Br, -I) Groups: Halogen atoms can be introduced to modify the electronic properties of the benzoyl rings through their inductive and resonance effects. Furthermore, halogen bonding is a recognized non-covalent interaction that can be exploited in the design of supramolecular structures.

Nitro (-NO₂) and Amino (-NH₂) Groups: The introduction of strong electron-withdrawing (nitro) or electron-donating (amino) groups can significantly alter the spectroscopic properties of the molecule, including its UV-Vis absorption and fluorescence emission. These groups also provide reactive handles for further chemical transformations.

While specific studies focusing solely on the academic investigation of a wide array of these derivatives of Benzamide, N,N'-1,6-hexanediylbis- are not extensively documented, the principles of physical organic chemistry provide a strong theoretical framework for predicting the impact of such substitutions.

Structure-Property Relationship Studies of Derivatives (e.g., solubility, thermal behavior, spectroscopic responses)

The systematic modification of Benzamide, N,N'-1,6-hexanediylbis- allows for the establishment of clear structure-property relationships.

Solubility: The parent compound, with its two aromatic rings and long aliphatic chain, is expected to have good solubility in a range of organic solvents. The introduction of polar functional groups, such as hydroxyl or amino groups, would likely increase its solubility in more polar solvents like alcohols and DMSO. Conversely, increasing the size of non-polar substituents could enhance solubility in non-polar organic solvents. Research on related aromatic polyamides has shown that the introduction of bulky side groups can disrupt chain packing and improve solubility.